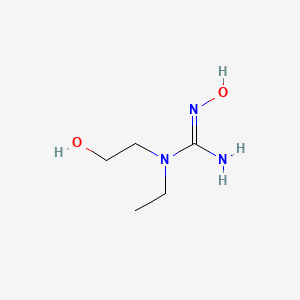![molecular formula C11H23NO B13273419 1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13273419.png)
1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexylmethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylmethylamine: Shares the cyclohexylmethyl group but lacks the hydroxyl group.
2-Methylpropan-2-ol: Contains the hydroxyl group but lacks the cyclohexylmethylamine moiety.
Uniqueness: 1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol is unique due to the combination of the cyclohexylmethyl group and the hydroxyl group on the propan-2-ol backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(cyclohexylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)9-12-8-10-6-4-3-5-7-10/h10,12-13H,3-9H2,1-2H3 |
InChI Key |
XHVHRTDWRFUFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


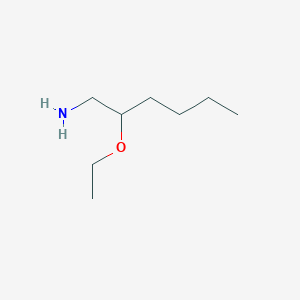
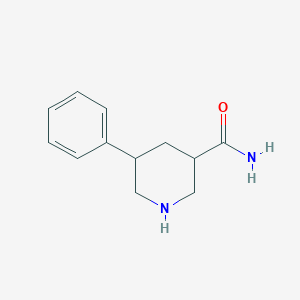
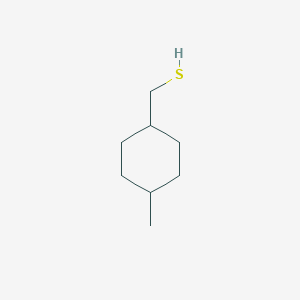
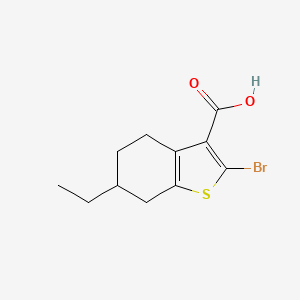
![2-Methyl-2-[(trimethylsilyl)methyl]butanal](/img/structure/B13273372.png)
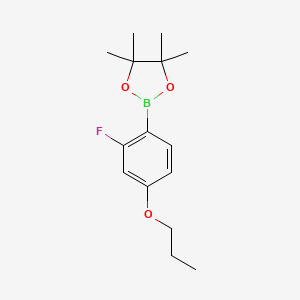
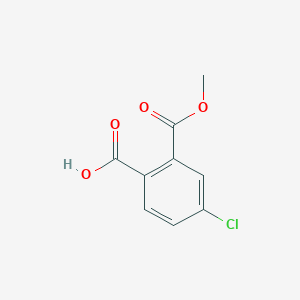
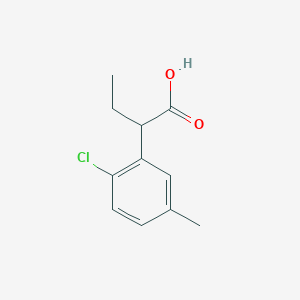
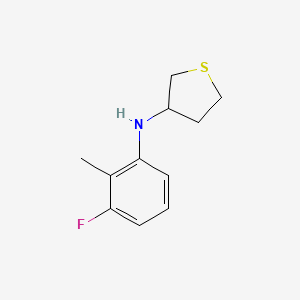
![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)


![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13273438.png)
